Methods of Synthesis
The synthesis of ATM Inhibitor-1 involves several key steps that optimize both yield and purity. The precursor compounds are synthesized using standard organic chemistry techniques, including nucleophilic substitutions and coupling reactions. For instance, the synthesis of a radiofluorinated variant of ATM inhibitor involved a nitro-precursor that underwent nucleophilic radiofluorination to yield a fluorine-18 labeled compound suitable for positron emission tomography imaging. The optimal reaction conditions were identified as utilizing dimethylformamide at 120 °C for 10 minutes, achieving a radiochemical yield of approximately 20% with high purity .
Molecular Structure
The molecular structure of ATM Inhibitor-1 features a complex arrangement that allows for high specificity towards the ATM kinase. The structure contains multiple functional groups that enhance its binding affinity and selectivity for the target enzyme. Key characteristics include:
Quantitative structure-activity relationship studies have been employed to refine these structural features, leading to improved pharmacokinetic profiles .
Chemical Reactions Involving ATM Inhibitor-1
ATM Inhibitor-1 primarily functions by inhibiting the autophosphorylation of the ATM protein at serine 1981, which is crucial for its activation following DNA damage. The compound effectively blocks downstream signaling pathways associated with DNA repair mechanisms. Key reactions include:
In vitro studies have demonstrated that treatment with AZD0156 results in reduced levels of phosphorylated substrates such as KAP1 and CHK2, indicating effective inhibition of the ATM signaling cascade .
Mechanism of Action
The mechanism by which ATM Inhibitor-1 exerts its effects involves several key processes:
This mechanism has been supported by preclinical studies showing increased tumor regression rates when combined with radiotherapy in animal models .
Physical and Chemical Properties
These properties are critical for determining the pharmacokinetic behavior and therapeutic potential of AZD0156 in clinical settings .
Scientific Applications
ATM Inhibitor-1 has several promising applications in cancer therapy:
Ataxia telangiectasia mutated (ATM) kinase serves as the primary regulator of cellular responses to DNA double-strand breaks (DSBs). Activation occurs via the MRE11-RAD50-NBS1 (MRN) complex, which detects DSBs and recruits ATM dimers. Autophosphorylation at Ser1981 induces monomerization and catalytic activation [1] [4]. Activated ATM phosphorylates >700 substrates bearing the SQ/TQ motif, initiating coordinated DNA repair, cell cycle arrest, and apoptosis [1] [9].
ATM orchestrates homologous recombination (HR) through phosphorylation of key mediators:
Table 1: ATM-Dependent HR Effectors
Substrate | Phosphorylation Site | Function in HR |
---|---|---|
BRCA1 | Ser1524 | End resection complex assembly |
CtIP | Ser664/745 | MRN complex activation |
H2AX | Ser139 (γH2AX) | Chromatin remodeling & repair focus formation |
RAD51 | Unknown | Focus formation kinetics modulation |
Preclinical evidence demonstrates that ATM loss delays RAD51/RAD54 focus formation, impairing HR fidelity and increasing error-prone repair [7].
ATM enforces cell cycle arrest through distinct pathways:
Kinase-dead ATM mutants cause persistent G2 arrest due to failed repair progression, contrasting with null mutants that bypass checkpoints [5] [10].
ATM coordinates with related kinases through shared substrates and compensatory pathways:
Table 2: PI3K-Related Kinase Functional Interplay
Kinase | Activator | Primary Role | Interaction with ATM |
---|---|---|---|
ATM | MRN complex | DSB response | Self-activation |
ATR | RPA/ATRIP | Replication stress | Substrate overlap (CHK1 activation) |
DNA-PKcs | KU70/KU80 | cNHEJ repair | Reciprocal inhibition at DSBs |
mTOR | Growth factors | Nutrient sensing | ATM inhibits mTOR via AMPK |
Germline mutations (biallelic) cause ataxia-telangiectasia (A-T), characterized by:
Heterozygous carriers exhibit:
Somatic mutations occur in sporadic cancers:
Notably, kinase-dead ATM mutants exert dominant-negative effects, causing greater genomic instability than null alleles due to failed kinase dissociation from DSB sites [5] [10].
ATM deficiency drives carcinogenesis through:
Table 3: Genomic Consequences of ATM Dysfunction
Mechanism | Consequence | Neoplastic Relevance |
---|---|---|
HR deficiency | Unrepaired DSBs | PARPi sensitivity in BRCA-wildtype cancers |
NHEJ dominance | Chromosomal rearrangements | Lymphoma/leukemia driver translocations |
Checkpoint failure | Mitotic catastrophe | Chemotherapy resistance |
ROS accumulation | Oxidative DNA damage | Metastatic progression |
Synthetic lethal interactions emerge when ATM loss combines with:
Preclinical data confirm that ATM inhibitors (e.g., AZD0156, AZD1390) synergize with DNA-damaging agents (radiation, topoisomerase inhibitors) in ATM-proficient tumors, mirroring A-T cellular phenotypes [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7